1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2,1,3-benzothiadiazole-5-carboxylate
Description
Properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 2,1,3-benzothiadiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S2/c22-16(10-5-6-12-14(7-10)20-25-19-12)23-11-8-21(9-11)17-18-13-3-1-2-4-15(13)24-17/h1-7,11H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRJNPDUPJTGHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)C4=CC5=NSN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2,1,3-benzothiadiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the azetidin-3-yl intermediate, which is then coupled with the benzothiazole and benzothiadiazole moieties. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzothiazol-2-yl)azetidin-3-yl 2,1,3-benzothiadiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
1-(1,3-Benzothiazol-2-yl)azetidin-3-yl 2,1,3-benzothiadiazole-5-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2,1,3-benzothiadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
- Target Compound : The integration of 2,1,3-benzothiadiazole and 1,3-benzothiazole via an azetidine linker introduces conformational rigidity and dual electron-withdrawing character.
- Methyl 1,2,3-Benzothiadiazole-5-Carboxylate () : A simpler ester derivative lacking additional heterocyclic substituents, with a molecular formula of C₈H₆N₂O₂S .
- Ethyl 3-Benzenethioamido-1,2,4-Thiadiazole-5-Carboxylate () : Features a 1,2,4-thiadiazole core with a benzenethioamido group, differing in heteroatom positioning and substituent complexity (C₁₂H₁₁N₃O₂S₂) .
- Benzoxadiazole Derivative () : Replaces sulfur with oxygen in the benzothiadiazole core, altering electronic properties and solubility .
Physicochemical Properties
- Electron-Withdrawing Effects : The target compound’s dual benzothiadiazole and benzothiazole groups may amplify electron deficiency compared to single-heterocycle derivatives like the methyl ester .
- Solubility : The azetidine linker could reduce solubility relative to flexible alkyl esters (e.g., ethyl in ).
- Heteroatom Influence : Benzoxadiazole derivatives () exhibit distinct electronic profiles due to oxygen’s electronegativity versus sulfur .
Comparative Data Table
Research Implications and Challenges
- Synthetic Complexity : The target compound’s azetidine linker and dual heterocycles pose challenges in regioselective coupling and purification, necessitating advanced catalytic methods (e.g., palladium-mediated cross-coupling ).
- Property Optimization : Comparative studies with benzoxadiazole derivatives highlight opportunities to tune electronic properties by heteroatom substitution.
- Biological Screening : Further exploration of the target compound’s bioactivity is warranted, leveraging precedents from thiadiazole and benzothiazole pharmacophores .
Biological Activity
The compound 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2,1,3-benzothiadiazole-5-carboxylate is a complex organic molecule notable for its potential biological activities. This compound incorporates structural elements from benzothiazole and azetidine, which are known for their diverse pharmacological properties. In this article, we will explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 370.42 g/mol. The structure features a benzothiazole moiety linked to an azetidine ring and a benzothiadiazole carboxylate group. This unique combination may enhance its interaction with biological targets.
The biological activity of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2,1,3-benzothiadiazole-5-carboxylate is primarily attributed to its ability to interact with specific enzymes and receptors. It may inhibit key metabolic pathways in microbial and cancer cells, leading to its potential use as an antimicrobial or anticancer agent.
Key Mechanisms Include:
- Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic processes.
- Receptor Binding : It may bind to specific receptors, altering cellular signaling pathways.
Biological Activity Overview
Research indicates that compounds containing benzothiazole and azetidine structures exhibit various biological activities:
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Antidiabetic | Inhibition of α-amylase activity |
Case Studies
- Antimicrobial Activity : A study evaluated the efficacy of similar benzothiazole derivatives against various bacterial strains. The results demonstrated significant inhibition rates, suggesting that the compound could be effective against resistant bacterial strains .
- Anticancer Properties : In vitro studies have shown that related compounds induce apoptosis in cancer cell lines by activating caspase pathways. This suggests potential therapeutic applications in oncology .
- Antidiabetic Effects : A study on α-amylase inhibition revealed that derivatives of benzothiazole exhibited substantial inhibitory effects comparable to standard antidiabetic drugs like acarbose . The most potent derivative demonstrated an inhibition rate of 87.5% at a concentration of 50 µg/mL.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of benzothiazole derivatives:
- Molecular Docking Studies : These studies have indicated promising interactions between the compound and target enzymes such as α-amylase. Docking simulations suggest that specific structural features are crucial for enhancing inhibitory activity .
- Quantitative Structure-Activity Relationship (QSAR) : QSAR models have been developed to predict the biological activity based on molecular descriptors. The best models showed high correlation coefficients (R² = 0.8701), indicating reliable predictive capabilities for new derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
